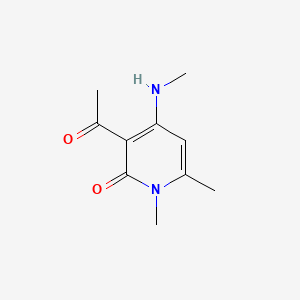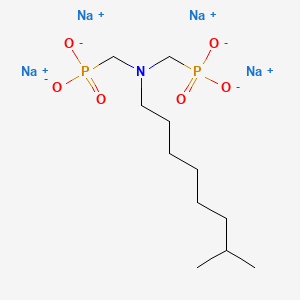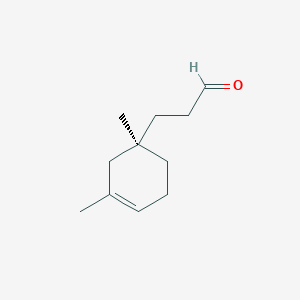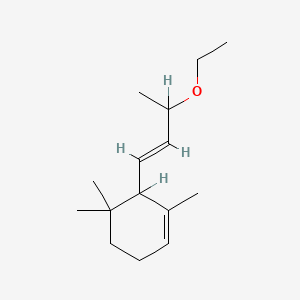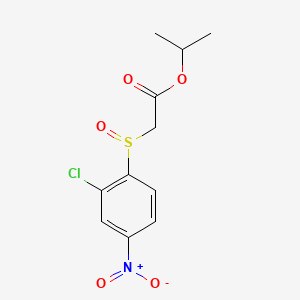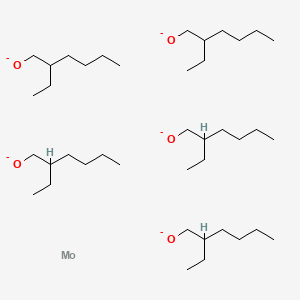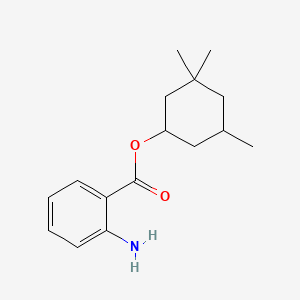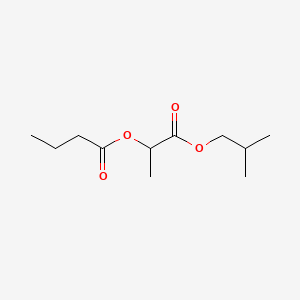
1-Methyl-2-(2-methylpropoxy)-2-oxoethyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 283-548-5, also known as bis(2-ethylhexyl) phthalate (DEHP), is a widely used plasticizer. It is primarily added to polyvinyl chloride (PVC) to make it flexible. DEHP is a colorless, odorless liquid that is insoluble in water but soluble in oil. It is one of the most commonly used phthalates in the production of flexible plastics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
DEHP is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol. The reaction typically occurs in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants to a temperature range of 140-160°C, which facilitates the formation of the ester bond between the phthalic anhydride and the alcohol.
Industrial Production Methods
In industrial settings, the production of DEHP involves a continuous process where phthalic anhydride and 2-ethylhexanol are fed into a reactor. The reaction mixture is then heated and stirred to ensure complete esterification. The resulting product is purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
DEHP primarily undergoes hydrolysis, oxidation, and substitution reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, DEHP can hydrolyze to form phthalic acid and 2-ethylhexanol.
Oxidation: DEHP can be oxidized to form phthalic acid and other oxidation products.
Substitution: DEHP can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: Phthalic acid and 2-ethylhexanol.
Oxidation: Phthalic acid and other oxidation products.
Substitution: Depends on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
DEHP has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible PVC, which is used in various chemical applications.
Biology: Studied for its effects on biological systems, particularly its endocrine-disrupting properties.
Medicine: Used in medical devices such as blood bags and tubing due to its flexibility.
Industry: Widely used in the production of flexible plastics for various industrial applications.
Wirkmechanismus
DEHP exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in PVC, increasing their flexibility by reducing intermolecular forces. In biological systems, DEHP and its metabolites can interact with various molecular targets, including hormone receptors, leading to endocrine-disrupting effects. The exact pathways involved in these interactions are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diisononyl phthalate (DINP)
- Diisodecyl phthalate (DIDP)
- Butyl benzyl phthalate (BBP)
Comparison
DEHP is unique among phthalates due to its widespread use and well-studied effects. Compared to DINP and DIDP, DEHP has a lower molecular weight and different physical properties, making it more suitable for certain applications. BBP, on the other hand, is used in different applications due to its distinct chemical structure and properties.
DEHP’s extensive use and well-documented effects make it a compound of significant interest in both industrial and scientific research contexts.
Eigenschaften
CAS-Nummer |
84681-87-8 |
|---|---|
Molekularformel |
C11H20O4 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
[1-(2-methylpropoxy)-1-oxopropan-2-yl] butanoate |
InChI |
InChI=1S/C11H20O4/c1-5-6-10(12)15-9(4)11(13)14-7-8(2)3/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
KOWHDISSCIEDSN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC(C)C(=O)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one](/img/structure/B12666887.png)
